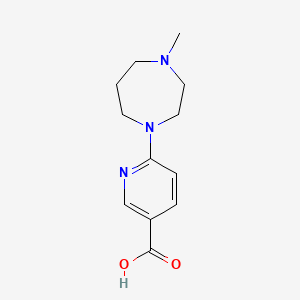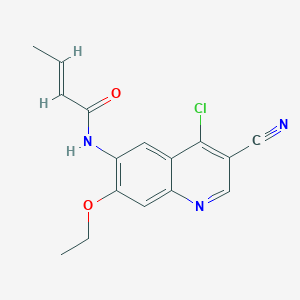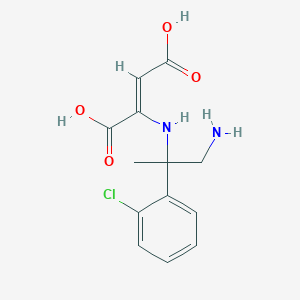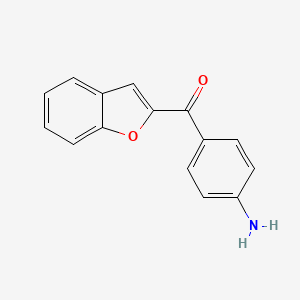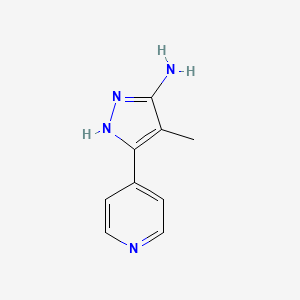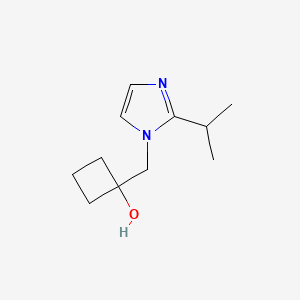
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol
Vue d'ensemble
Description
The compound “1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “this compound” is C11H18N2O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 °C, and 267.8 °C respectively.Applications De Recherche Scientifique
Antimicrobial Activity
A study by Cukurovalı et al. (2002) explored the synthesis of Schiff base ligands containing cyclobutane and thiazole rings. These compounds, upon forming mononuclear complexes with metals like CoII, CuII, NiII, and ZnII, demonstrated antimicrobial activities against various microorganisms. This research highlights the potential of utilizing such compounds in the development of new antimicrobial agents. The specific interaction and mechanism of action of these complexes suggest a promising avenue for addressing microbial resistance Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002.
Supramolecular Assemblies
Research conducted by Trivedi, Ballabh, and Dastidar (2003) focused on the supramolecular architectures formed by salts and co-crystals of imidazoles with dicarboxylic acids. Their work demonstrates the structural versatility and potential applications of imidazole derivatives in the formation of supramolecular assemblies, which could have implications for materials science and nanotechnology. The precise control over the molecular assembly points to the utility of these compounds in designing novel materials with specific properties Trivedi, Ballabh, & Dastidar, 2003.
Gelation Properties
Ballabh, Trivedi, and Dastidar (2003) also investigated the gelation behavior of organic salts based on imidazole derivatives and cyclobutane-1,1-dicarboxylic acid. Their findings reveal the potential of these compounds to harden organic liquids, thereby providing a foundation for developing new organic gelators. The study of these gelators’ thermal and structural properties could lead to their application in various fields, including drug delivery systems and the creation of novel soft materials Ballabh, Trivedi, & Dastidar, 2003.
Spin-Crossover Complexes
A study by Nishi et al. (2010) on spin-crossover Iron(II) complexes, which are bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds, opens up avenues in the exploration of magnetic materials. Their research on the spin crossover behavior of these complexes contributes to the understanding of the fundamental properties of such materials, which could be pivotal in the development of molecular electronics and spintronic devices Nishi et al., 2010.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target molecule . This interaction can lead to changes in the target’s function, potentially resulting in therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution within the body .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a crucial component in enzyme catalysis and protein-ligand interactions . This compound can interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially affecting metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as MAPK/ERK and PI3K/Akt, leading to changes in gene expression and metabolic activity . These interactions can result in altered cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. These molecular interactions can result in changes in gene expression and cellular responses, providing insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as in a freezer
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with cytochrome P450 enzymes, for example, can influence the metabolism of other drugs and endogenous compounds, affecting their bioavailability and activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9(2)10-12-6-7-13(10)8-11(14)4-3-5-11/h6-7,9,14H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUAMKCNFNWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-cyanobenzo[d]thiazole-2-carboxylate](/img/structure/B1460392.png)

![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)
